molecular formula C19H12ClFN4O3 B2978193 5-[1-cyclopentyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-N-(2-methylbenzyl)-2-furamide CAS No. 1112374-12-5

5-[1-cyclopentyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-N-(2-methylbenzyl)-2-furamide

Cat. No. B2978193
M. Wt: 398.78
InChI Key: AVZHJOAUOPHFGH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antiprotozoal Agents

Compounds related to imidazol-5-yl furamides, such as dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, have been investigated for their potential as antiprotozoal agents. Research has shown that these compounds exhibit strong DNA affinities and have demonstrated in vitro effectiveness against pathogens like T. b. rhodesiense and P. falciparum, with some showing excellent in vivo activity in mouse models of trypanosomal infection (Ismail et al., 2004).

Synthesis of Heterocyclic Compounds

Studies on the reaction of heterocyclic NH-acids with dibenzoylacetylene in the presence of triphenylphosphine have led to the production of furan derivatives. This process, involving imidazole and its derivatives, is significant for the synthesis of various heterocyclic compounds, which are crucial in many scientific and industrial applications (Yavari et al., 2002).

Angiotensin II Receptor Antagonists

Research into nonpeptide angiotensin II receptor antagonists has produced N-(biphenylylmethyl)imidazoles, which are structurally similar to the subject compound. These have shown potent antihypertensive effects upon oral administration, a breakthrough from previous compounds requiring intravenous administration (Carini et al., 1991).

Imidazole-based Cytotoxic Agents

Studies on compounds like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, including imidazole-based structures, have indicated potential cytotoxic activity against various cancer cell lines. These findings are important for developing new anticancer therapies (Hassan et al., 2014).

Inhibitors of Glycogen Phosphorylase

Research on 4(5)-aryl-2-(β-D-glucopyranosyl)-imidazoles, effective inhibitors of glycogen phosphorylase enzymes, represents another significant application. These compounds have been synthesized and tested for their efficiency, contributing to the understanding of glycogen metabolism and its implications in conditions like diabetes (Szennyes et al., 2016).

Antidepressant Properties

A series of 5-phenyl-2-furamidines, which are structurally similar to the query compound, has been synthesized and evaluated for antidepressant activities. These compounds showed promising results in rodent models and provided insights into developing new classes of antidepressants (Pong et al., 1984).

Future Directions

The future directions in the field of imidazole research involve the development of new drugs that overcome the problems of antimicrobial resistance . There is a great importance of heterocyclic ring containing drugs .

properties

IUPAC Name

3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN4O3/c1-27-13-5-3-12(4-6-13)25-9-8-16(26)17(23-25)19-22-18(24-28-19)11-2-7-14(20)15(21)10-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZHJOAUOPHFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-cyclopentyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-N-(2-methylbenzyl)-2-furamide

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